molecular formula C16H17N5O2 B2874226 1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 28557-26-8

1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2874226
CAS No.: 28557-26-8
M. Wt: 311.345
InChI Key: WPXNMTZIMMHWCK-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-8-(3-methylphenyl)-imidazo[1,2-g]purine-2,4-dione is a tricyclic purine derivative featuring an imidazole ring fused to a purine-dione core. Key structural attributes include:

  • Methyl groups at positions 1 and 3 of the purine-dione scaffold.
  • A 3-methylphenyl substituent at position 8, contributing to lipophilicity and steric bulk.
  • The imidazo[1,2-g]purine ring system, distinct from isomers like imidazo[2,1-f]purine due to the fusion pattern of the imidazole and purine rings .

This compound belongs to a broader class of tricyclic xanthine derivatives, which are explored for their modulatory effects on adenosine and serotonin receptors .

Properties

IUPAC Name

2,4-dimethyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-5-4-6-11(9-10)20-7-8-21-12-13(17-15(20)21)18(2)16(23)19(3)14(12)22/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXNMTZIMMHWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Amino-1,3-Dimethylimidazole-5-Carboxamide

The synthesis begins with the alkylation of 4-nitroimidazole (1a ) using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1,3-dimethyl-4-nitroimidazole (1b ). Catalytic hydrogenation (10% Pd/C, H₂, 40 psi) reduces the nitro group to an amine, producing 4-amino-1,3-dimethylimidazole (1c ). Subsequent acylation with methyl chlorooxoacetate introduces the carboxamide moiety, forming 1d (Fig. 1).

Reaction Conditions :

  • Temperature: 0–25°C (alkylation), 80°C (hydrogenation)
  • Solvents: Dichloromethane (alkylation), ethanol (hydrogenation)
  • Yield: 72–85%

Cyclization to Imidazo[1,2-g]Purine-2,4-Dione

The carboxamide intermediate (1d ) undergoes cyclocondensation with triethyl orthoformate in acetic anhydride to form the purine-2,4-dione ring. Ammonia is introduced in a sealed tube at 120°C to facilitate ring closure, yielding the imidazo[1,2-g]purine core (1e ).

Optimization Notes :

  • Excess orthoester (3 equiv) improves yield by preventing side reactions.
  • Reaction time: 6–8 hours.

Synthetic Route 2: Bischler-Napieralski Cyclization

Synthesis of N-Acylated Imidazole Derivatives

Arylacetonitriles (e.g., 3-methylphenylacetonitrile) are condensed with 1,3-dimethylimidazole-4-carboxylic acid (2a ) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting nitrile (2b ) is treated with polyphosphoric acid (PPA) at 150°C to induce Bischler-Napieralski cyclization, forming the imidazo[1,2-g]purine skeleton (2c ).

Critical Parameters :

  • PPA acts as both catalyst and dehydrating agent.
  • Temperature control (±5°C) is essential to avoid decomposition.

Oxidation to Purine-2,4-Dione

The cyclized product (2c ) is oxidized with potassium permanganate in acidic medium (H₂SO₄, 0.5 M) to introduce the 2,4-dione functionality. The 3-methylphenyl group remains intact under these conditions.

Late-Stage Functionalization: Introducing the 3-Methylphenyl Group

Suzuki-Miyaura Coupling

For intermediates lacking the 3-methylphenyl moiety, a palladium-catalyzed cross-coupling reaction is employed. Brominated imidazo[1,2-g]purine-2,4-dione (3a ) reacts with 3-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the aryl group.

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Solvent: Dimethoxyethane (DME)/water (3:1)
  • Yield: 65–78%

Direct Alkylation Strategies

Alternative approaches involve alkylating a preformed imidazo[1,2-g]purine scaffold with 3-methylbenzyl bromide. However, this method suffers from low regioselectivity (<30% yield) due to competing N- vs. O-alkylation.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation Alkylation, hydrogenation, cyclization 58–72% High purity, scalable Multi-step, costly reagents
Bischler-Napieralski Acylation, cyclization, oxidation 45–65% Single-pot cyclization Harsh conditions, byproduct formation
Suzuki Coupling Cross-coupling 65–78% Regioselective, mild conditions Requires brominated precursor

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N-7 vs. N-9 positions necessitates protective groups (e.g., SEM or Boc) during intermediate stages.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive intermediates.
  • Catalyst Development : Heterogeneous catalysts (e.g., Bi(OTf)₃) improve Ritter-type cyclizations, reducing reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Position 8 Substituents

Substituents at position 8 significantly influence receptor affinity and selectivity. Key examples include:

Compound Name Position 8 Substituent Key Receptor Targets Activity/Data Source
Target Compound (This Work) 3-Methylphenyl Not explicitly reported Structural focus on lipophilic substitution; potential adenosine receptor modulation inferred from analogues .
6h (8-[3-(N4-Phenyl)piperazinylpropyl]) Piperazinylpropyl 5-HT1A (Ki = 5.6 nM) High 5-HT1A affinity; antidepressant-like activity in FST (Forced Swim Test)
BF00178 (8-(3-Methoxyphenyl)-3-benzyl) 3-Methoxyphenyl Not reported Similar imidazo[1,2-g]purine core; methoxy group may enhance solubility
Compound 73 (1-Benzyl-7-methyl-3-propyl) Benzyl (Position 1) A3 Adenosine (Ki = 0.8 nM) Subnanomolar A3AR antagonism with >6,250-fold selectivity over A2A

Key Observations :

  • Piperazine derivatives (e.g., 6h) prioritize serotonin receptor modulation, whereas benzyl/propyl-substituted analogues (e.g., 73) target adenosine receptors .

Role of Imidazole-Purine Fusion Pattern

The imidazo[1,2-g]purine scaffold differs from imidazo[2,1-f]purine in ring fusion geometry, impacting receptor interactions:

  • Imidazo[2,1-f]purine derivatives (e.g., 73) exhibit superior A3 adenosine receptor affinity (Ki < 1 nM) compared to pyrrolo-fused analogues .
  • For example, BF00178 (imidazo[1,2-g]purine) lacks reported adenosine receptor activity, implying fusion topology influences target selectivity .

Substituent Effects at Positions 1 and 3

Methyl groups at positions 1 and 3 are conserved in the target compound, but variations in other analogues include:

  • Compound 73 : 1-Benzyl, 3-propyl substituents enhance A3AR binding via hydrophobic interactions .
  • Target Compound : 1,3-Dimethyl groups balance steric hindrance and metabolic stability, though their impact on receptor binding remains uncharacterized.

Serotonin Receptor Modulation

Piperazinylpropyl-substituted imidazo[2,1-f]purine derivatives (e.g., 6a, 6b) reduce immobility time in the FST, mimicking imipramine’s antidepressant effects. Their activity correlates with 5-HT1A receptor affinity (Ki ~5–10 nM) .

Adenosine Receptor Antagonism

Imidazo[2,1-f]purine derivatives (e.g., 73) demonstrate potent A3AR antagonism (Ki = 0.8 nM) with high selectivity over A1, A2A, and A2B subtypes. This profile is promising for oncology and inflammation .

Unexplored Potential of Imidazo[1,2-g]Purines

The target compound and BF00178 (imidazo[1,2-g]purines) lack detailed pharmacological data, highlighting a gap in understanding their receptor interactions.

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